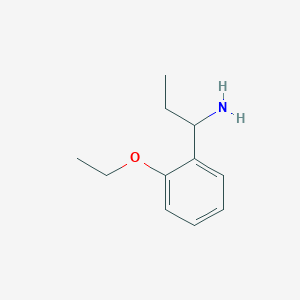

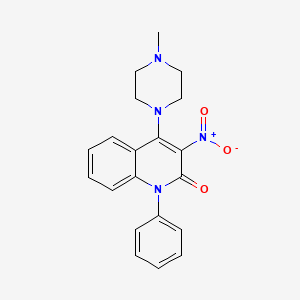

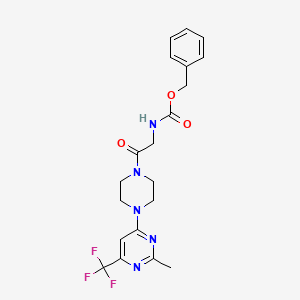

![molecular formula C18H18N4O B2802842 N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034568-89-1](/img/structure/B2802842.png)

N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a complex organic compound that contains several interesting functional groups and structural features. It includes a pyridine ring, which is a basic heterocyclic organic compound with a wide range of applications in pharmaceuticals and agrochemicals . It also contains an imidazo[1,2-a]pyridine moiety, which is a fused ring system that has been studied for various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and imidazo[1,2-a]pyridine rings, the introduction of the cyclopropyl group, and the attachment of the carboxamide group. Pyridine rings can be synthesized from various precursors, including acetylene and hydrogen cyanide . Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and ketones .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazo[1,2-a]pyridine rings, along with the cyclopropyl and carboxamide groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine ring, for example, can participate in various reactions due to the electron-rich nitrogen atom . The imidazo[1,2-a]pyridine ring could also engage in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the pyridine and imidazo[1,2-a]pyridine rings could influence its solubility, stability, and reactivity .

Scientific Research Applications

Antitubercular Activity

One study explored the antitubercular activity of various derivatives of isoniazid, a known antitubercular agent, including compounds structurally similar to the query compound. These derivatives were evaluated against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, showing significant activity and highlighting the potential for designing new antitubercular agents based on modifying the structure of known drugs (Asif, 2014).

Chemical Properties and Synthesis

Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reviewed the preparation, properties, and biological activities of these compounds, indicating the significance of such structures in coordination chemistry and potential therapeutic applications (Boča, Jameson, & Linert, 2011).

Biological Significance of Heterocyclic N-oxides

A review highlighted the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds. These compounds exhibit a variety of biological activities, making them of interest in drug development and organic synthesis (Li et al., 2019).

Nutritional Aspects and Etiologic Agents in Cancer

Another study reviewed the role of heterocyclic amines, including those similar in structure to the target compound, in human breast cancer, emphasizing the impact of dietary factors and the potential carcinogenicity of such compounds (Snyderwine, 1994).

Mechanism of Action

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets in a way that disrupts the normal functioning of these disease-causing agents.

Biochemical Pathways

Given the noted activity of similar compounds against mdr-tb and xdr-tb , it can be inferred that these compounds likely interact with biochemical pathways related to the survival and proliferation of these bacteria.

Pharmacokinetics

The compound’s molecular weight is reported to be 306369, which could potentially influence its pharmacokinetic properties.

Result of Action

The noted activity of similar compounds against mdr-tb and xdr-tb suggests that these compounds may have a bactericidal or bacteriostatic effect, inhibiting the growth or killing these bacteria.

Future Directions

properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-17(22-7-3-2-4-16(22)21-12)18(23)20-10-13-8-15(11-19-9-13)14-5-6-14/h2-4,7-9,11,14H,5-6,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZRURUCPATLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

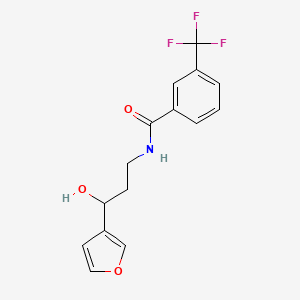

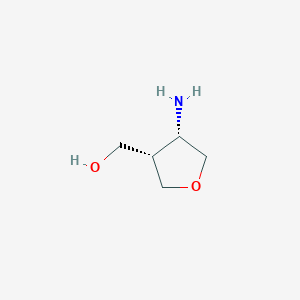

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)

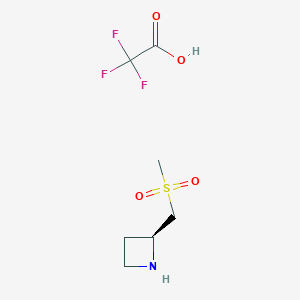

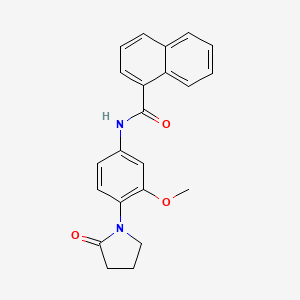

![Methyl 2-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2802760.png)

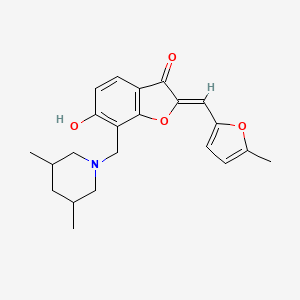

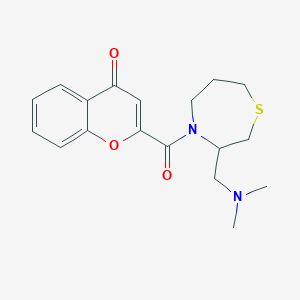

![1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2802764.png)

![(4-chloro-3-nitrophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2802765.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)